N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide
Description
Chemical Structure: The compound features a benzofuran moiety linked to a dimethylaminoethyl group, which is further substituted with a 2-bromobenzamide group.
This suggests that similar carbodiimide-based coupling strategies could be employed for its preparation .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-22(2)16(18-11-13-7-3-6-10-17(13)24-18)12-21-19(23)14-8-4-5-9-15(14)20/h3-11,16H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEPYXQZGVUCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a suitable dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromobenzamide group enables participation in Pd-mediated coupling reactions, widely used in pharmaceutical synthesis.
Buchwald-Hartwig Amination
This reaction replaces the bromine atom with amines. Key findings:
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Catalyst System : Pd(OAc)₂ with biphenyl ligands (e.g., L6 or L17 ) or BINAP (L15 ) .
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Base : Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (DMF, toluene).
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Scope : Secondary amines (e.g., piperazines) couple efficiently at 80–100°C with yields up to 85% .
Example Reaction :
Yield: 74–89% under optimized conditions .
Suzuki-Miyaura Coupling
The bromine atom undergoes cross-coupling with boronic acids:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Conditions : Na₂CO₃ in DME/H₂O at 80°C.
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Applications : Introduces aryl/heteroaryl groups for structural diversification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing amide group ortho to bromine activates the ring for SNAr:
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Nucleophiles : Primary/secondary amines, alkoxides.
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Conditions : DMF or DMSO at 120°C.
Example :
Yield: ~65% (estimated from analogous reactions ).
Amide Hydrolysis
The benzamide group hydrolyzes under acidic/basic conditions:
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Reagents : HCl (6M) or NaOH (40%) at reflux.
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Product : 2-Bromobenzoic acid derivative.
Alkylation of the Dimethylamino Group
The tertiary amine undergoes quaternization:
Electrophilic Aromatic Substitution on Benzofuran
The benzofuran moiety participates in electrophilic reactions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position.
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Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.
Reductive Dehalogenation
The C–Br bond undergoes hydrogenolysis:
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Catalyst : Pd/C or Raney Ni.
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Conditions : H₂ (1 atm) in EtOH, 25°C.
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Product : De-brominated benzamide.
Reaction Comparison Table
Mechanistic Insights
-
Cross-Coupling : Oxidative addition of Pd⁰ into the C–Br bond initiates coupling. Bidentate ligands (e.g., L6 ) suppress β-hydride elimination, favoring amine coupling .
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SNAr : The amide’s electron-withdrawing effect lowers the LUMO of the aromatic ring, facilitating nucleophilic attack.
This compound’s versatility in cross-coupling and functionalization reactions makes it valuable for synthesizing bioactive molecules, particularly CNS-targeted agents . Experimental protocols from analogous systems suggest scalability for industrial applications.
Scientific Research Applications
Neurodegenerative Disease Research
One of the most promising applications of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide is in the development of drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease. Compounds containing benzofuran and related structures have been investigated for their ability to inhibit key enzymes involved in the pathology of Alzheimer's, including acetylcholinesterase and butyrylcholinesterase .
Table 1: Inhibitory Activity of Benzofuran Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | |
| Benzofuran derivative A | Butyrylcholinesterase | TBD | |
| Benzofuran derivative B | γ-secretase | TBD |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuran moiety followed by alkylation with dimethylamine and subsequent bromination reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties .
Alzheimer’s Disease Inhibition Studies
A study published in PubMed highlighted the efficacy of benzofuran derivatives in inhibiting acetylcholinesterase, a key enzyme associated with Alzheimer's disease. The research indicated that modifications to the benzofuran structure could enhance inhibitory activity, emphasizing the importance of SAR studies in drug development .
Synthesis Methodologies
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to minimize environmental impact while maximizing yield .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide ()
- Molecular Formula : C₂₁H₂₄N₂O₃ (Molecular Weight: 358.43 g/mol).
- Key Differences: Substituent Position: The benzamide group has a 4-ethoxy substituent instead of 2-bromo. Applications: Ethoxy derivatives are often explored for improved solubility and metabolic stability in drug design .
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide ()
- Molecular Formula : C₁₆H₁₄BrN₃O (Molecular Weight: 344.21 g/mol).
- Key Differences :
- Core Heterocycle: Benzimidazole replaces benzofuran , introducing additional hydrogen-bonding capabilities via the NH group.
- Bromine Position: The bromine is at the para position on the benzamide, which may alter binding affinity in biological targets compared to the ortho position in the target compound .
SzR-105 and Related Quinoline Carboxamides ()
- Examples: N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW: 309.79 g/mol). N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C₁₉H₂₆N₄O₃, MW: 358.43 g/mol).
- Key Differences: Core Scaffold: Quinoline replaces benzofuran/benzamide, offering distinct π-π interactions and metal-chelating properties. Pharmacological Implications: These compounds modulate kynurenine pathway enzymes, suggesting that the target compound may also interact with neurological targets, though direct evidence is lacking .
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Challenges : Ortho-substituted bromobenzamides may face steric hindrance during synthesis, necessitating optimized coupling conditions (e.g., microwave-assisted reactions) .
- Comparative Limitations: Unlike the quinoline derivatives in , the target compound lacks hydroxyl or morpholine groups, which are critical for enzyme inhibition.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide (CAS No. 1421372-67-9) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, a dimethylaminoethyl group, and a bromobenzamide structure. Its molecular formula is , and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting the growth of human cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Neuroprotective Properties
Benzofuran derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where oxidative stress plays a pivotal role in disease progression . The ability of this compound to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving phenolic compounds.
- Alkylation with Dimethylamine : The introduction of the dimethylaminoethyl group is performed via alkylation reactions using appropriate alkyl halides.
- Bromination : The final step involves bromination to introduce the bromine atom into the benzene ring, enhancing the compound's reactivity and biological activity.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of benzofuran derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS), leading to cell death .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and decreased neuroinflammation, suggesting a protective effect against neurodegeneration.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide with high purity?
- Methodological Answer : The synthesis typically involves reflux conditions (100°C for 2 hours) in a polar aprotic solvent, followed by recrystallization in methanol to achieve high purity . Key intermediates, such as carboxamide derivatives, can be prepared via nucleophilic substitution or condensation reactions. For example, analogs like N-(3-bromo-4-fluorophenyl)-2-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide are synthesized using similar protocols, with NMR (400 MHz, DMSO-d₆) and mass spectrometry (M+1 = 421.0) for validation .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.0–8.8 ppm, dimethylamino groups at δ 2.6–3.4 ppm) confirm substituent placement .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between benzofuran and benzamide moieties) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for targeted pharmacological effects?
- Methodological Answer :
- Substituent Modification : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to study effects on receptor binding .
- Computational Docking : Use software like AutoDock to predict interactions with biological targets (e.g., neurological or anti-inflammatory receptors) .
- Comparative Studies : Benchmark against analogs like ranitidine, which shares a dimethylaminoethyl-furan scaffold, to evaluate differences in protolytic constants or bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Standardize cell-based assays (e.g., COX-2 inhibition) with positive controls to minimize variability .
- Solvent/Purity Checks : Ensure solvents (e.g., DMSO) do not interfere with activity measurements; confirm compound stability via LC-MS .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., N-[3-(dimethylamino)propyl]-perfluorinated sulfonamides) to identify trends in substituent effects .
Q. What methodologies are suitable for determining the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via LC-MS over 24 hours .
- Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the benzofuran ring) .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures and excipient compatibility .
Q. How to design experiments to study the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like serum albumin or G-protein-coupled receptors .
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., lysozyme) and analyze Stern-Volmer plots for binding constants .
- Molecular Dynamics (MD) : Simulate interactions over 100 ns trajectories to predict binding modes and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
